molecular formula C9H12N2O4 B13745907 2-(2,4-Dioxopyrimidin-1-yl)-3-methylbutanoic acid

2-(2,4-Dioxopyrimidin-1-yl)-3-methylbutanoic acid

Cat. No.: B13745907
M. Wt: 212.20 g/mol
InChI Key: CDQRQXPOIPQNDU-UHFFFAOYSA-N
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Description

2-(2,4-Dioxopyrimidin-1-yl)-3-methylbutanoic acid is a heterocyclic organic compound that features a pyrimidine ring fused with a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dioxopyrimidin-1-yl)-3-methylbutanoic acid typically involves the condensation of 2,4-dioxopyrimidine with a suitable butanoic acid derivative. One common method involves the use of carboxylic acid chlorides under reflux conditions in the presence of a base . The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dioxopyrimidin-1-yl)-3-methylbutanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield hydroxy derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include various substituted pyrimidine derivatives, which can have different functional groups attached to the pyrimidine ring or the butanoic acid moiety.

Scientific Research Applications

2-(2,4-Dioxopyrimidin-1-yl)-3-methylbutanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2,4-Dioxopyrimidin-1-yl)-3-methylbutanoic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interact with nucleic acids or proteins, disrupting their normal function and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,4-Dioxopyrimidin-1-yl)-3-methylbutanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C9H12N2O4

Molecular Weight

212.20 g/mol

IUPAC Name

2-(2,4-dioxopyrimidin-1-yl)-3-methylbutanoic acid

InChI

InChI=1S/C9H12N2O4/c1-5(2)7(8(13)14)11-4-3-6(12)10-9(11)15/h3-5,7H,1-2H3,(H,13,14)(H,10,12,15)

InChI Key

CDQRQXPOIPQNDU-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)O)N1C=CC(=O)NC1=O

Origin of Product

United States

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